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Introduction
The development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors

(TKIs) has significantly improved outcomes for patients with non-small cell lung cancer

(NSCLC) harboring activating EGFR mutations. However, the emergence of resistance

mechanisms, such as the C797S mutation, poses a significant clinical challenge, particularly for

third-generation irreversible TKIs like osimertinib. The C797S mutation alters the covalent

binding site of these inhibitors, rendering them ineffective.[1][2] BAY 2476568 is a novel,

reversible, and selective EGFR inhibitor that has demonstrated potent activity against various

EGFR mutations, including those with the C797S resistance mutation.[3][4] This technical

guide provides an in-depth overview of the preclinical activity of BAY 2476568, focusing on its

efficacy against the C797S mutation.

Mechanism of Action
Unlike irreversible third-generation TKIs that form a covalent bond with the cysteine residue at

position 797 in the ATP-binding pocket of EGFR, BAY 2476568 is a reversible inhibitor.[3][5]

This distinction is crucial for its activity against the C797S mutation. The substitution of cysteine

with serine at position 797 prevents the formation of a covalent bond, leading to resistance to

irreversible inhibitors.[1] As a reversible inhibitor, BAY 2476568's binding is not dependent on

this cysteine residue, allowing it to effectively inhibit the kinase activity of EGFR even in the

presence of the C797S mutation.[5]
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Preclinical Activity of BAY 2476568
Preclinical studies have demonstrated the potent and selective activity of BAY 2476568 against

a range of EGFR mutations, including exon 20 insertions and classical activating mutations,

while also retaining potency against C797S-mediated resistance.[3][4]

In Vitro Activity
The in vitro inhibitory activity of BAY 2476568 was evaluated in biochemical and cellular

assays against various EGFR mutations. The half-maximal inhibitory concentration (IC50)

values are summarized in the table below.

EGFR Mutation Cell Line IC50 (nM)

Exon 20 Insertions

ex20ins ASV Ba/F3 15.3[4]

ex20ins SVD Ba/F3 11.1[4]

ex20ins NPH Ba/F3 67.9[4]

Classical & Resistance

Mutations

ex19del Ba/F3 0.6[4]

ex19del/C797S Ba/F3 0.3[4]

ex19del/T790M Ba/F3 54.3[4]

ex19del/T790M/C797S Ba/F3 120[4]

Wild-Type

EGFRwt Ba/F3 273[4]

Table 1: In Vitro Inhibitory Activity of BAY 2476568 against various EGFR mutations.

The data indicates that BAY 2476568 is highly potent against exon 19 deletions, even in the

presence of the C797S mutation, with an IC50 of 0.3 nM.[4] Importantly, the compound retains

significant activity against the triple mutation ex19del/T790M/C797S with an IC50 of 120 nM.[4]
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Furthermore, BAY 2476568 demonstrates selectivity for mutant EGFR over wild-type (WT)

EGFR, with an IC50 of 273 nM for EGFRwt in Ba/F3 cells, suggesting a favorable therapeutic

window.[3][4]

In Vivo Efficacy
The anti-tumor efficacy of BAY 2476568 has been demonstrated in in vivo xenograft models.

Model Type EGFR Mutation Treatment Outcome

NSCLC Patient-

Derived Xenograft
EGFRex20ins

100 mg/kg p.o. daily

for 28 days

Strong tumor growth

inhibition[4]

Cell Line-Derived

Xenograft (PC9)
EGFR ex19del Not specified Antitumor efficacy[4]

Table 2: In Vivo Efficacy of BAY 2476568 in Xenograft Models.

Treatment with BAY 2476568 resulted in strong tumor growth inhibition in two non-small cell

lung cancer (NSCLC) patient-derived xenograft models carrying EGFR exon 20 insertion

mutations.[4] The compound also showed antitumor efficacy in mice bearing PC9 lung cancer

cells with EGFR exon 19 deletion mutations, and the treatment was well tolerated.[4] These in

vivo studies support the potential of BAY 2476568 for treating NSCLC with various EGFR

mutations.

Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental designs discussed,

the following diagrams have been generated using the DOT language.
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Caption: EGFR signaling pathway with C797S mutation.
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Caption: Mechanism of action of BAY 2476568.
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Caption: Experimental workflow for BAY 2476568 evaluation.

Experimental Protocols
The preclinical evaluation of BAY 2476568 involved a series of standard in vitro and in vivo

assays to determine its potency, selectivity, and efficacy.

In Vitro Kinase and Cellular Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of BAY 2476568
against various EGFR mutants and wild-type EGFR.

Cell Lines:
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Ba/F3 cells engineered to express various human EGFR mutations (ex20ins ASV, ex20ins

SVD, ex20ins NPH, ex19del, ex19del/C797S, ex19del/T790M, ex19del/T790M/C797S)

and wild-type EGFR.[4]

SCCNC4EGFRex20insSVD cells for cytotoxicity and phosphorylation assays.[4]

A431 and NCI-H2073 cells as EGFRwt expressing controls.[4]

Methodology:

Biochemical Assay: A standard kinase assay was used to measure the direct inhibitory

effect of BAY 2476568 on the enzymatic activity of purified EGFR variants.[4]

Cell Proliferation/Viability Assay: Ba/F3 cells were seeded in 96-well plates and treated

with serial dilutions of BAY 2476568. Cell viability was assessed after a 72-hour incubation

period using a standard method like the MTT or CellTiter-Glo assay to determine the IC50

values.

Phosphorylation Assay: SCCNC4EGFRex20insSVD, A431, and NCI-H2073 cells were

treated with BAY 2476568. Cell lysates were collected, and Western blotting was

performed to detect the levels of phosphorylated EGFR (p-EGFR) and total EGFR to

assess the inhibition of EGFR signaling.

In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of BAY 2476568 in vivo.

Animal Models:

Mice bearing patient-derived xenografts (PDX) of NSCLC with EGFR exon 20 insertion

mutations.[4]

Mice bearing subcutaneous tumors derived from PC9 human NSCLC cells (harboring

EGFR ex19del).[4]

Methodology:

Tumor cells or fragments were implanted subcutaneously into immunocompromised mice.
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Once tumors reached a specified volume, mice were randomized into treatment and

vehicle control groups.

BAY 2476568 was administered orally at a dose of 100 mg/kg daily for 28 days in the PDX

models.[4]

Tumor volume and body weight were measured regularly to assess efficacy and toxicity.

At the end of the study, tumors were excised for further analysis, such as

pharmacodynamic studies.

Conclusion
BAY 2476568 is a potent and selective reversible EGFR inhibitor with a promising preclinical

profile. Its ability to effectively inhibit EGFR, particularly in the presence of the C797S

resistance mutation, addresses a critical unmet need in the treatment of NSCLC. The strong in

vitro activity against various EGFR mutations, including the challenging triple mutation

ex19del/T790M/C797S, and the significant tumor growth inhibition observed in in vivo models,

highlight the potential of BAY 2476568 as a valuable therapeutic agent for patients who have

developed resistance to third-generation EGFR TKIs. Further clinical investigation of BAY
2476568 is warranted to translate these promising preclinical findings into clinical benefits for

patients with EGFR-mutated NSCLC.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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